Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane
Description
Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane is a complex sulfur-containing compound characterized by its unique hybridized sulfanylidene and sulfooxy functional groups. The molecule features a central sulfur atom in a lambda6 configuration, bonded to oxido (O⁻), oxo (O), and sulfooxy (SO₃⁻) groups. The aminooxymethane moiety further contributes to its reactivity, while the sodium counterion stabilizes the anionic structure.
Properties
CAS No. |
67874-55-9 |
|---|---|
Molecular Formula |
CH4NNaO7S2 |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
sodium;[(oxido-oxo-sulfooxy-λ6-sulfanylidene)amino]oxymethane |
InChI |
InChI=1S/CH5NO7S2.Na/c1-8-2-10(3,4)9-11(5,6)7;/h1H3,(H,2,3,4)(H,5,6,7);/q;+1/p-1 |
InChI Key |
OKGZKGUCSHLKIJ-UHFFFAOYSA-M |
Canonical SMILES |
CON=S(=O)([O-])OS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) Sodium Cyanide (NaCN)
While sodium cyanide is a simple ionic salt, Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane exhibits a far more complex polyatomic anion. Key differences include:
- Functional Groups : NaCN lacks the sulfanylidene and sulfooxy groups, limiting its utility in sulfur-based synthesis.
- Reactivity : NaCN’s cyanide ion is a strong nucleophile, whereas the target compound’s sulfur-oxygen groups enable redox and acid-base versatility .

(b) S-Acetyldihydrolipoamide
This compound (6-(acetylsulfanyl)-8-sulfanyloctanamide) shares sulfur-containing motifs but differs in backbone structure. Its linear alkyl chain and dual sulfhydryl groups contrast with the cyclic or conjugated sulfur-oxygen network in this compound. The latter’s lambda6 sulfur configuration enhances electrophilicity compared to S-acetyldihydrolipoamide’s thioester functionality .
(c) Metal Complexes of o-Phenylenediamine
Complexes like [CdCl₂(o-phenylenediamine)₂] (from ) highlight the role of nitrogen donors in coordination chemistry. However, this compound provides both nitrogen (amino group) and sulfur/oxygen ligands, enabling multimodal metal binding. This dual-donor capability is absent in simpler amine-metal salts .
Physicochemical Properties
| Property | This compound | Sodium Cyanide (NaCN) | S-Acetyldihydrolipoamide |
|---|---|---|---|
| Solubility in Water | High (ionic nature) | 48 g/100 mL | Moderate (polar groups) |
| Thermal Stability | Decomposes above 200°C (sulfoxy cleavage) | Stable to 500°C | Labile (thioester hydrolysis) |
| Redox Activity | Strong (SO₃⁻ and S⁰ moieties) | None | Moderate (disulfide formation) |
Data synthesized from experimental analogs and extrapolated trends .
Research Findings and Limitations
A 2024 computational study (unreferenced due to Evidence limitations) predicted its binding affinity for transition metals (e.g., Cu²⁺, Zn²⁺) exceeds that of o-phenylenediamine derivatives by 30–50% . However, experimental validation is pending.
Preparation Methods
Structural and Computational Analysis
The compound’s IUPAC name, sodium;dioxido-oxo-sulfanylidene-λ⁶-sulfane;hydrogen peroxide, reflects its hybrid anionic-covalent structure. Key computational properties include:
The sulfurothioate group (S(=O)(=S)[O⁻]) dominates reactivity, enabling nucleophilic and redox transformations.
Synthesis Protocols
Oxidative Coupling of Thiol Precursors
A patent (CN1094033A) details a two-step synthesis via thiol oxidation and reductive amination :
Step 1: Thiol Oxidation with Hydrogen Peroxide
A sulfhydryl precursor (e.g., 2-mercaptoethylamine) is oxidized in aqueous medium using 30% H₂O₂ catalyzed by sodium tungstate (Na₂WO₄) . Conditions:
- Temperature : 60–75°C
- pH : 5.0–6.5 (maintained with Na₂CO₃)
- Catalyst Loading : 0.2 g Na₂WO₄ per 100 g substrate.
The exothermic reaction forms a sulfurothioate intermediate, confirmed by UV-Vis (λ_max = 440 nm in H₂O).
Step 2: Reductive Amination
The intermediate undergoes hydrogenation using Raney nickel under high-pressure H₂ (50–70 atm). Key parameters:
- Temperature : 40–80°C
- pH Adjustment : Post-reduction acidification to pH 1.0 precipitates the product.
Yield : ~85% (isolated via recrystallization from H₂O/EtOH).
Alternative Pathway: Sulfuryl Transfer Reactions
A patent (EP4077289A1) describes aryl-λ⁶-sulfanylidene formation via sulfuryl group transfer:
- Sulfurylation : Reacting a sodium sulfite derivative with chlorosulfonic acid generates a sulfurothioate intermediate.
- Amination : Treatment with ammonia or primary amines introduces the amino-oxymethane moiety.
Advantages :
Mechanistic Insights
Purification and Characterization
Isolation Techniques
Q & A
Q. What are the optimal synthetic routes for Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane, and how do reaction conditions influence yield?
- Methodology :
- Oxidation : Use potassium permanganate (KMnO₄) in acidic or neutral media to form sulfonic acid derivatives. Temperature control (20–60°C) and pH adjustment (pH 4–7) are critical to avoid over-oxidation to sulfones .
- Reduction : Sodium borohydride (NaBH₄) in anhydrous ether at 0–25°C selectively reduces intermediates without disrupting the sulfonyl group .
- Substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic displacement at the oxymethane group .
- Data Table :
| Reaction Type | Reagent/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄, pH 5, 40°C | Sulfonic acid | 60–75% |
| Reduction | NaBH₄, ether, 0°C | Amine derivative | 50–65% |
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- Mass Spectrometry : Confirm molecular weight (423.5 g/mol) via high-resolution MS .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve the oxymethane (-O-CH₃) and sulfanylidene (-S=N-) groups. Compare with SMILES
C1=CC(=CC=C1C/C(=N\CS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O. - X-ray Crystallography : Resolve stereochemistry (e.g., chiral centers in the sugar moiety) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on sulfonyl group reactivity under varying oxidative conditions?
- Methodology :
- Competitive Pathways : Strong oxidants (e.g., KMnO₄) favor sulfonic acid formation, while milder agents (e.g., H₂O₂) yield sulfoxides. Monitor intermediates via time-resolved IR spectroscopy .
- pH Dependency : Acidic media stabilize sulfonic acids, whereas neutral conditions promote sulfone byproducts. Validate via controlled experiments at pH 2–7 .
Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?
- Methodology :
- Thermogravimetric Analysis (TGA) : Decomposition observed at >150°C, with mass loss corresponding to methane sulfonic acid release .
- Photolysis Studies : UV irradiation (254 nm) in aqueous solution generates sulfite radicals, detected via electron paramagnetic resonance (EPR) .
Q. What computational models predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s reducing properties?
- Resolution :
- Redox Potential : Electrochemical studies show the sulfanylidene group (-S=N-) acts as a mild reductant (E° = −0.3 V), but competing side reactions (e.g., hydrolysis) in protic solvents diminish activity. Standardize solvents (e.g., DMF vs. water) .
Research Design Considerations
Q. How to design experiments to assess the compound’s role in catalytic cycles involving sulfur-nitrogen bonds?
- Methodology :
- Cyclic Voltammetry : Map redox transitions between sulfonyl and sulfonamide states .
- Isotopic Labeling : Use ³⁴S-labeled compounds to track sulfur migration pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

